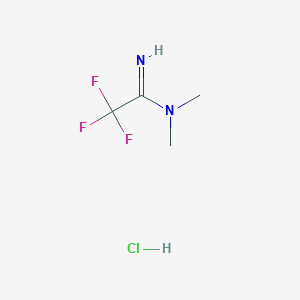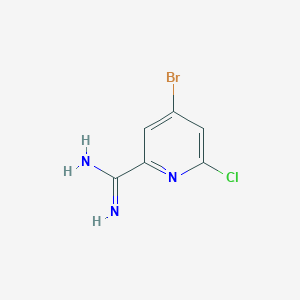![molecular formula C9H7N3O3S B13012547 2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13012547.png)
2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound with a molecular formula of C9H7N3O3S and a molecular weight of 237.23 g/mol . This compound is known for its unique structure, which includes a pyrido[2,3-d]pyrimidine core, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves the Dimroth rearrangement, a process that rearranges heterocyclic compounds by relocating heteroatoms within the ring system . This rearrangement can be catalyzed by acids, bases, or heat, and is influenced by factors such as the degree of aza-substitution, pH of the reaction medium, and the presence of electron-withdrawing groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of heterocyclic chemistry and the Dimroth rearrangement suggest that large-scale synthesis would involve similar reaction conditions, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thiol group to a disulfide or sulfonic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring .
Applications De Recherche Scientifique
2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with nucleophilic sites in biological molecules, potentially inhibiting enzymes or interfering with DNA replication . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid: Lacks the methyl group at position 7.
7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid: Lacks the mercapto group at position 2.
Uniqueness
2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is unique due to the presence of both the mercapto and methyl groups, which contribute to its distinct chemical reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C9H7N3O3S |
|---|---|
Poids moléculaire |
237.24 g/mol |
Nom IUPAC |
7-methyl-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3S/c1-3-2-4(8(14)15)5-6(10-3)11-9(16)12-7(5)13/h2H,1H3,(H,14,15)(H2,10,11,12,13,16) |
Clé InChI |
MNMNCRDREKZHRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=N1)NC(=S)NC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[4.1.0]heptan-2-ol](/img/structure/B13012480.png)


![Ethyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13012510.png)


![Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13012523.png)



![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)


